molecular formula C22H32Cl2N2 B13746208 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride CAS No. 37126-63-9

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride

Cat. No.: B13746208
CAS No.: 37126-63-9
M. Wt: 395.4 g/mol
InChI Key: HNRGNYGYOXOSFY-UHFFFAOYSA-N
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Description

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

CAS No.

37126-63-9

Molecular Formula

C22H32Cl2N2

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C22H30N2.2ClH/c1-4-23(5-2)16-11-17-24-18-22(3,19-12-7-6-8-13-19)20-14-9-10-15-21(20)24;;/h6-10,12-15H,4-5,11,16-18H2,1-3H3;2*1H

InChI Key

HNRGNYGYOXOSFY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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